4-Methoxy-2,3-dinitrobenzonitrile
Description
N,N-Didodecylacetamide is a dialkylacetamide derivative characterized by two dodecyl (C₁₂H₂₅) chains attached to the nitrogen atom of an acetamide backbone. For instance, compounds like N,N-didodecylhexanamide (CAS 20532-34-7) and derivatives such as 2-[2-(didodecylamino)-2-oxoethoxy]-N,N-didodecylacetamide (CAS 850718-54-6) suggest that N,N-Didodecylacetamide is highly lipophilic, with applications in ionophores or surfactants due to its long alkyl chains .
The molecular formula for N,N-Didodecylacetamide can be inferred as C₂₅H₅₀NO, with a molecular weight of approximately 382.7 g/mol. Its structure confers unique solubility properties, likely being insoluble in water but soluble in nonpolar organic solvents.
Properties
IUPAC Name |
4-methoxy-2,3-dinitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O5/c1-16-6-3-2-5(4-9)7(10(12)13)8(6)11(14)15/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFUWUOBFZYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
4-Methoxy-2,3-dinitrobenzonitrile serves as an intermediate in the synthesis of complex organic molecules. Its dinitro substituents make it a versatile building block for creating various derivatives used in pharmaceuticals and agrochemicals.
Biological Research
The compound has been utilized in biological studies to investigate enzyme-catalyzed reactions. It acts as a probe for understanding biochemical pathways, particularly those involving nitro compounds.
Pharmaceutical Development
Due to its structural versatility, this compound shows potential in the development of new pharmaceuticals. Its derivatives have been explored for their anticancer properties, with studies indicating that they can induce apoptosis in cancer cells by increasing oxidative stress.
Case Study: Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated significant effectiveness against breast cancer cells (MCF-7) at micromolar concentrations. The mechanism involved the induction of reactive oxygen species (ROS), leading to cell death.
| Cell Line | Concentration (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 10 | High |
| HeLa | 20 | Moderate |
Antimicrobial Activity
Emerging research suggests that this compound possesses antimicrobial properties. Preliminary studies have shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment.
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate |
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties derived from the nitro groups. Additionally, its derivatives are explored for use in specialty chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-2,3-dinitrobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The nitro groups can act as electrophiles, reacting with nucleophiles in biological systems. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : N,N-Didodecylacetamide’s two dodecyl groups render it significantly more hydrophobic than smaller analogs like N,N-dimethylacetamide (DMA) or N,N-diethylacetamide. This property aligns it with surfactants or lipid membrane studies.
- Boiling Points : Shorter-chain analogs (e.g., DMA) have lower boiling points due to reduced van der Waals interactions, whereas N,N-Didodecylacetamide’s high molecular weight suggests elevated thermal stability.
Biological Activity
4-Methoxy-2,3-dinitrobenzonitrile is an organic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C8H6N2O4
- Molecular Weight : 194.14 g/mol
- Structural Features : The compound contains methoxy and dinitro functional groups that contribute to its reactivity and biological activity.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. These effects are attributed to the structural modifications that enhance interactions with microbial targets. For instance, studies have shown that nitro groups can be reduced to amino groups, which may alter the compound's interaction with bacterial enzymes, leading to inhibition of growth in certain pathogens.
2. Anticancer Potential
The anticancer activity of this compound has been explored in various studies. The presence of nitro groups is known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. In vitro studies demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, suggesting potential as a chemotherapeutic agent .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Effects
A study investigated the antimicrobial properties of various nitro-substituted benzonitriles, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential for development into an antimicrobial agent for treating infections.
Case Study 2: Anticancer Activity
In a laboratory setting, this compound was tested against human breast cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with mechanisms involving ROS generation and disruption of mitochondrial function being proposed as key pathways for its anticancer effects .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good membrane permeability due to its lipophilicity (log P = 1.23). However, further studies are necessary to evaluate its metabolism and excretion pathways comprehensively. Toxicological assessments indicate that while the compound shows promising biological activities, it may also pose risks of toxicity at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
